

# Technical Guide: diSulfo-Cy3 Alkyne for Bioorthogonal Labeling

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## Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B12388392*

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This guide provides an in-depth overview of **diSulfo-Cy3 alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry. It covers the key physicochemical properties, a detailed experimental protocol for its application in copper-catalyzed click chemistry, and a visual representation of the reaction workflow.

## Core Properties of diSulfo-Cy3 Alkyne

**diSulfo-Cy3 alkyne** is a water-soluble fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The disulfonated nature of the Cy3 fluorophore enhances its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.

The key quantitative data for **diSulfo-Cy3 alkyne** are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.

Property	Value	Source(s)
CAS Number (Sodium Salt)	2055138-88-8	[1]
CAS Number (Inner Salt)	2055138-87-7	[2]
Molecular Weight (Sodium Salt)	675.8 g/mol	[1]
Molecular Weight (Potassium Salt)	691.90 g/mol	[2]
Molecular Formula (Sodium Salt)	C33H38N3NaO7S2	[1]
Excitation Maximum ( $\lambda_{ex}$ )	~548 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	~567 nm	[1]
Extinction Coefficient	162,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Solubility	Water, DMSO, DMF	[1]

## Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details a general protocol for the labeling of an azide-modified protein with **diSulfo-Cy3 alkyne**. This protocol can be adapted for other biomolecules such as nucleic acids or small molecules.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **diSulfo-Cy3 alkyne**
- Copper(II) Sulfate ( $\text{CuSO}_4$ ) stock solution: 20 mM in water.
- Reducing Agent (Sodium Ascorbate) stock solution: 100 mM in water. Note: This solution should be prepared fresh to ensure its efficacy.

- Copper(I)-stabilizing ligand (e.g., THPTA or BTAA) stock solution: 50 mM in water.
- Reaction buffer (e.g., PBS)

Procedure:

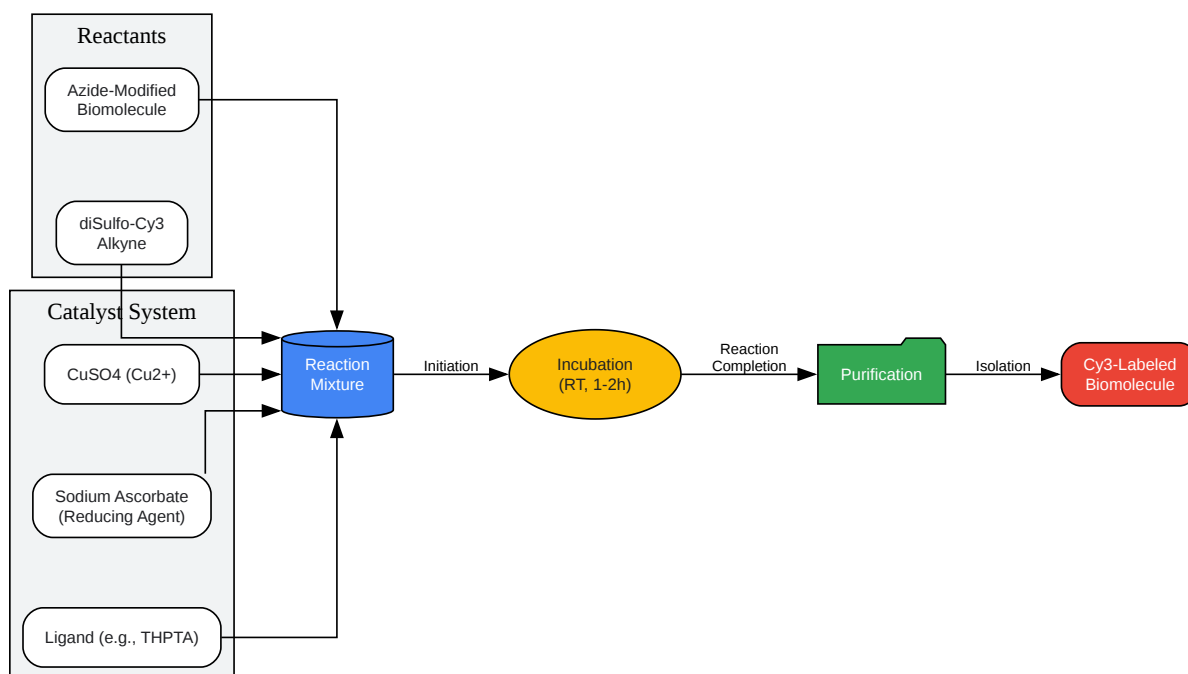
- Preparation of Reactants:
  - In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer.
  - Prepare a stock solution of **diSulfo-Cy3 alkyne** in water or DMSO.
- Reaction Assembly:
  - To the azide-modified protein solution, add the **diSulfo-Cy3 alkyne** stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
  - Add the copper(I)-stabilizing ligand to the reaction mixture. A final concentration of 1-2 mM is typically sufficient.
  - Add the CuSO<sub>4</sub> stock solution to the reaction mixture. A final concentration of 0.1-1 mM is generally used.
  - Vortex the mixture gently.
- Initiation of the Click Reaction:
  - To initiate the reaction, add the freshly prepared sodium ascorbate solution. A final concentration of 2-5 mM is recommended.
  - Vortex the reaction mixture gently to ensure all components are well mixed.
- Incubation:
  - Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.

Protect the reaction from light to prevent photobleaching of the fluorophore.

- Purification of the Labeled Protein:
  - Following incubation, the labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the copper-catalyzed click chemistry reaction to label an azide-modified biomolecule with **diSulfo-Cy3 alkyne**.



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Caption: Workflow of CuAAC labeling.

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## References

- [1. diSulfo-Cy3 alkyne, 2055138-88-8 | BroadPharm \[broadpharm.com\]](#)
- [2. lumiprobe.com \[lumiprobe.com\]](#)
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